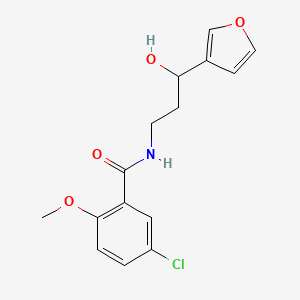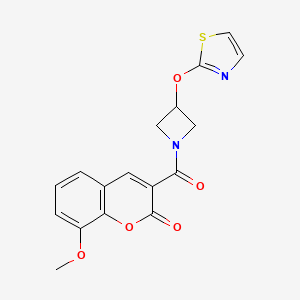![molecular formula C21H18FN7O B2897084 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone CAS No. 923513-44-4](/img/structure/B2897084.png)
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
5-HT2 Antagonist Activity
- A study by Watanabe et al. (1992) synthesized and tested derivatives of the compound for their 5-HT2 and alpha 1 receptor antagonist activities. One derivative showed significant 5-HT2 antagonist activity, which was greater than ritanserin, a known 5-HT2 antagonist (Watanabe et al., 1992).
P2X7 Antagonist for Mood Disorders
- Chrovian et al. (2018) developed compounds with potent P2X7 receptor occupancy. These compounds, including related derivatives, demonstrated potential for the treatment of mood disorders (Chrovian et al., 2018).
Antibacterial Activity
- Nagaraj et al. (2018) synthesized novel derivatives with significant antibacterial activity against human pathogenic bacteria, indicating potential use in developing new antimicrobial agents (Nagaraj et al., 2018).
Antimicrobial Properties
- Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives with good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Fluorescent Logic Gates
- Gauci and Magri (2022) designed compounds based on a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group, as fluorescent logic gates. These could be useful in probing cellular microenvironments (Gauci & Magri, 2022).
Synthesis and DFT Calculations of Pyrimidine Derivatives
- Farag and Fahim (2019) explored the synthesis of pyrazole and pyrimidine derivatives, exhibiting in vitro antitumor activity, antimicrobial and antioxidant activities. DFT calculations helped in understanding their molecular structure and properties (Farag & Fahim, 2019).
Antihypertensive Agents
- Bayomi et al. (1999) synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines with potential as antihypertensive agents. Compounds demonstrated promising activity in in vitro and in vivo tests (Bayomi et al., 1999).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 .
Mode of Action
For instance, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown inhibitory activities against CDK2/cyclin A2 .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cellular processes, including cell proliferation and apoptosis .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to inhibit the growth of various cell lines and induce apoptosis .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c22-16-7-4-8-17(13-16)29-20-18(25-26-29)19(23-14-24-20)27-9-11-28(12-10-27)21(30)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCWZOIBGNLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methoxy-4-[1-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2897003.png)
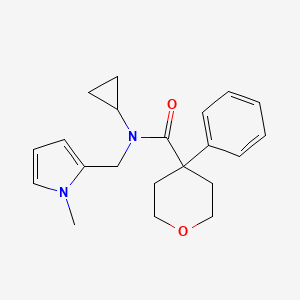
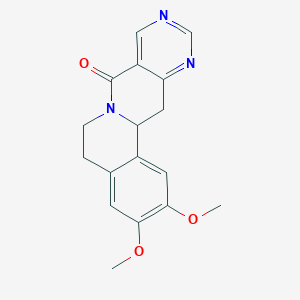
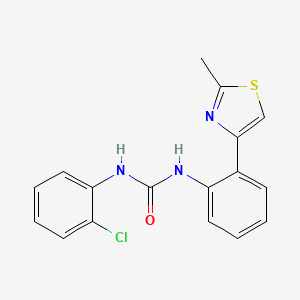


![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2897012.png)
![7-Fluoro-2-methyl-3-[[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2897014.png)
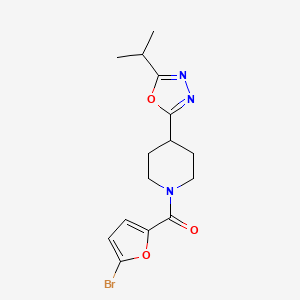
![2-[[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]benzoyl]amino]acetic acid](/img/structure/B2897017.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897018.png)
